2-Hydroxypropanimidamide hydrochloride
Overview
Description
2-Hydroxypropanimidamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as hydroxyzine, act as potent h1 receptor inverse agonists .
Mode of Action
Compounds with similar structures, like hydroxyzine, block the action of endogenous histamine at the histamine h1 receptor . This interaction can lead to various effects, including sedative, anxiolytic, and antiemetic properties .
Pharmacokinetics
Understanding these properties is crucial as they determine the onset, duration, and intensity of a drug’s effect .
Biochemical Analysis
Biochemical Properties
2-Hydroxypropanimidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catalase and glutathione-S-transferase, which are involved in oxidative stress responses. The nature of these interactions includes binding to the active sites of these enzymes, thereby influencing their activity and stability. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Caco-2 cells, it has demonstrated protective effects against oxidative stress by enhancing the activity of antioxidant enzymes such as catalase and glutathione-S-transferase . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as catalase and glutathione-S-transferase, which play crucial roles in the detoxification of reactive oxygen species and other harmful compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and influence its accumulation within cells. The compound’s transport and distribution are essential for its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxypropanimidamide hydrochloride involves the reaction of propionyl acid chloride with (2R)-2-chloro-1-hydroxypropane. This reaction produces (2R)-2-hydroxypropionyl chloride, which is then converted to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2-Hydroxypropanimidamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxypropanimidamide hydrochloride include:
- ®-2-Hydroxypropanimidamide hydrochloride
- (2S)-2-Hydroxypropanimidamide hydrochloride
- 2-Hydroxypropionamidine
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-hydroxypropanimidamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h2,6H,1H3,(H3,4,5);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOZCEMLLBCHQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89799-34-8 | |
Record name | 2-hydroxypropanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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